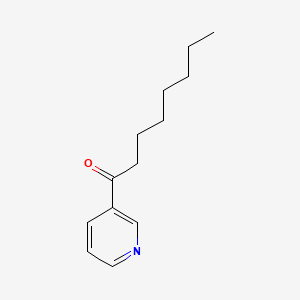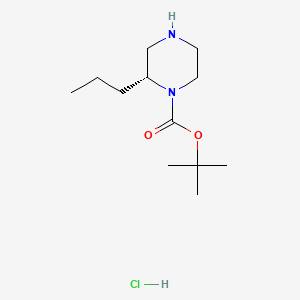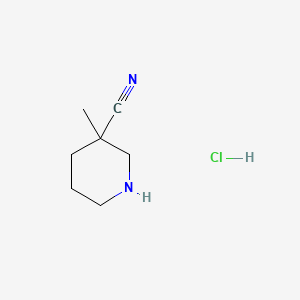
4-Bromo-3-chloro-5,7-difluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-5,7-difluoroquinoline is a chemical compound with the empirical formula C9H3BrClF2N. It has a molecular weight of 278.48 .
Molecular Structure Analysis
The SMILES string of this compound is FC1=C(C(Br)=C(Cl)C=N2)C2=CC(F)=C1 . This provides a text representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthetic Advancements
4-Bromo-3-chloro-5,7-difluoroquinoline has been a focal point in synthetic chemistry, primarily for its role in the creation of complex molecules with medicinal properties. A notable example is its involvement in the synthesis of fluoromethyl-containing analogs of antitumor alkaloid luotonin A. These analogs have shown significant antitumor activity, including the induction of apoptosis in tumor cells and inhibition of DNA-topoisomerase I, a critical enzyme involved in DNA replication and transcription (Golubev et al., 2010).
Medicinal Chemistry
In medicinal chemistry, the compound has facilitated the creation of various molecular structures with potential therapeutic applications. For instance, it has been used in the development of PI3K/mTOR inhibitors, which are crucial in cancer treatment. The compound serves as an important intermediate in synthesizing these inhibitors, demonstrating the versatility and significance of 4-Bromo-3-chloro-5,7-difluoroquinoline in drug discovery and development processes (Fei Lei et al., 2015).
Spectroscopic Studies
The compound has also been the subject of various spectroscopic studies to understand its structural and vibrational properties. For example, vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on similar halogenated quinolines. These studies offer deep insights into the vibrational modes, structural parameters, and the stability of these compounds, which are crucial for their practical applications in different fields, including material science and pharmaceuticals (Arjunan et al., 2009).
Antitumor Properties
Compounds synthesized using 4-Bromo-3-chloro-5,7-difluoroquinoline have shown promising antitumor activities. A series of 4H-pyrano[3,2-h]quinoline-3-carbonitrile and ethyl 4H-pyrano[3,2-h]quinoline-3-carboxylate derivatives were synthesized and evaluated for their antitumor activities against different human tumor cell lines. The results indicated that some of these compounds have significant potential in inhibiting the growth of cancer cells (El-Agrody et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-3-chloro-5,7-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF2N/c10-9-5(11)3-14-7-2-4(12)1-6(13)8(7)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKTUMXDHHNZSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)Cl)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672687 |
Source


|
| Record name | 4-Bromo-3-chloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-5,7-difluoroquinoline | |
CAS RN |
1209122-08-6 |
Source


|
| Record name | 4-Bromo-3-chloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)
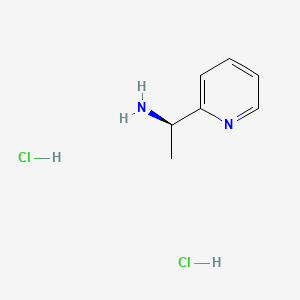
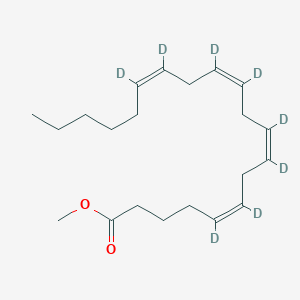
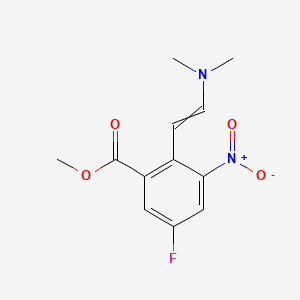




![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)
